1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride
Overview
Description
1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride is a useful research compound. Its molecular formula is C10H15Cl2N3O and its molecular weight is 264.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Piperazine derivatives, which this compound is a part of, are known to show a wide range of biological and pharmaceutical activity .
Mode of Action
It’s known that piperazine derivatives can interact with various targets, leading to different biochemical changes .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways due to their wide range of biological and pharmaceutical activity .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical effects .
Biological Activity
1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride is a compound that has garnered interest in pharmacology due to its biological activity, particularly as a selective α2-adrenoceptor antagonist. This article explores its mechanisms of action, pharmacokinetics, biochemical properties, and potential applications in medicine and research.
The primary mechanism of action for this compound is its role as an α2-adrenoceptor antagonist . By binding to the α2-adrenoceptors, it inhibits the normal binding of norepinephrine, leading to increased adrenergic signaling. This mechanism disrupts the feedback inhibition typically exerted by adrenergic signaling pathways, potentially resulting in various physiological effects depending on the specific tissues involved.
Pharmacokinetics
Research indicates that similar compounds demonstrate good metabolic stability in human liver microsomes, suggesting that this compound may also exhibit favorable pharmacokinetic properties. The compound's stability under physiological conditions is crucial for its therapeutic efficacy and safety profile.
This compound has been shown to interact with various biomolecules, influencing enzyme activity and protein function. Its ability to modulate cell signaling pathways affects gene expression and cellular metabolism. The compound's interactions may lead to significant changes in neurotransmitter release and cellular communication.
Cellular Effects
The compound's antagonistic action on α2-adrenoceptors results in profound effects on cellular processes. It can modulate neurotransmitter release, which may impact various physiological functions such as mood regulation and cardiovascular responses. Studies have indicated that at lower doses, it may provide therapeutic benefits by enhancing adrenergic signaling, while higher doses could lead to adverse effects.
Research Applications
This compound has several applications in scientific research:
Chemistry : Used as a reagent for the determination of aliphatic and aromatic isocyanates via reversed-phase HPLC.
Biology : Employed in the derivatization of carboxyl groups on peptides, facilitating spectrophotometric analysis.
Medicine : Explored for its potential pharmaceutical activities, particularly as an intermediate in drug synthesis.
Case Study 1: Antidepressant Effects
A study investigated the antidepressant-like effects of this compound in rodent models. The results indicated that the compound significantly reduced immobility time in forced swim tests, suggesting potential antidepressant activity through modulation of adrenergic signaling pathways.
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of pyridine derivatives has shown that compounds similar to this compound exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to range from 4.69 to 22.9 µM against various strains, indicating promising antimicrobial potential .
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)piperazin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c14-10-7-11-5-6-13(10)8-9-3-1-2-4-12-9;;/h1-4,11H,5-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROSNMPZPMNDIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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